molecular formula C12H8ClNO4 B14239001 4-(5-chloro-1H-indol-3-yl)-4-hydroxy-2-oxobut-3-enoic acid CAS No. 245425-44-9

4-(5-chloro-1H-indol-3-yl)-4-hydroxy-2-oxobut-3-enoic acid

Katalognummer: B14239001
CAS-Nummer: 245425-44-9
Molekulargewicht: 265.65 g/mol
InChI-Schlüssel: CJOXJJYSFBAIOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-chloro-1H-indol-3-yl)-4-hydroxy-2-oxobut-3-enoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-1H-indol-3-yl)-4-hydroxy-2-oxobut-3-enoic acid typically involves the reaction of 5-chloroindole with suitable reagents to introduce the hydroxy and oxo functional groups. One common method involves the use of a Knoevenagel condensation reaction, where 5-chloroindole is reacted with malonic acid derivatives under basic conditions to form the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-chloro-1H-indol-3-yl)-4-hydroxy-2-oxobut-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 4-(5-chloro-1H-indol-3-yl)-4-oxo-2-oxobut-3-enoic acid.

    Reduction: Formation of 4-(5-chloro-1H-indol-3-yl)-4-hydroxy-2-hydroxybut-3-enoic acid.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(5-chloro-1H-indol-3-yl)-4-hydroxy-2-oxobut-3-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(5-chloro-1H-indol-3-yl)-4-hydroxy-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    5-chloroindole-3-carboxaldehyde: A precursor in the synthesis of various indole derivatives.

    Indole-3-carbinol: Known for its anticancer properties.

Uniqueness

4-(5-chloro-1H-indol-3-yl)-4-hydroxy-2-oxobut-3-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro, hydroxy, and oxo groups allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

245425-44-9

Molekularformel

C12H8ClNO4

Molekulargewicht

265.65 g/mol

IUPAC-Name

4-(5-chloro-1H-indol-3-yl)-4-hydroxy-2-oxobut-3-enoic acid

InChI

InChI=1S/C12H8ClNO4/c13-6-1-2-9-7(3-6)8(5-14-9)10(15)4-11(16)12(17)18/h1-5,14-15H,(H,17,18)

InChI-Schlüssel

CJOXJJYSFBAIOV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C(=CC(=O)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.